Cas no 1427325-54-9 ((1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone)

(1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone 化学的及び物理的性質
名前と識別子
-
- (1-Butyl-2-hydroxy-1H-indol-3-yl)(1-naphthyl)methanone
- JWH 073 2-hydroxyindole metabolite
- (1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
- CHC32554
- DTXSID901017732
- JWH-073 2-hydroxyindole metabolite
- 1427325-54-9
- (1-butyl-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone
- (1-Butyl-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)methanone
- HLQUZHWENOKGOT-UHFFFAOYSA-N
- NS00100946
- 1-butyl-3-(naphthalene-1-carbonyl)-1H-indol-2-ol
- (1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone
-
- インチ: InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3
- InChIKey: HLQUZHWENOKGOT-UHFFFAOYSA-N
- SMILES: CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43
計算された属性
- 精确分子量: 343.157228913g/mol
- 同位素质量: 343.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 493
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2Ų
- XLogP3: 6.3
(1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P009C4F-5mg |
JWH 073 2-hydroxyindole metabolite |
1427325-54-9 | ≥98% | 5mg |
$234.00 | 2025-02-24 | |
1PlusChem | 1P009C4F-1mg |
JWH 073 2-hydroxyindole metabolite |
1427325-54-9 | ≥98% | 1mg |
$100.00 | 2025-02-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | J910973-1mg |
JWH 073 2-hydroxyindole metabolite |
1427325-54-9 | 98% | 1mg |
¥2,018.70 | 2022-01-13 | |
A2B Chem LLC | AE34815-1mg |
JWH 073 2-hydroxyindole metabolite |
1427325-54-9 | ≥98% | 1mg |
$106.00 | 2024-04-20 | |
A2B Chem LLC | AE34815-5mg |
JWH 073 2-hydroxyindole metabolite |
1427325-54-9 | ≥98% | 5mg |
$248.00 | 2024-04-20 | |
1PlusChem | 1P009C4F-10mg |
JWH 073 2-hydroxyindole metabolite |
1427325-54-9 | ≥98% | 10mg |
$363.00 | 2025-02-24 | |
A2B Chem LLC | AE34815-10mg |
JWH 073 2-hydroxyindole metabolite |
1427325-54-9 | ≥98% | 10mg |
$384.00 | 2024-04-20 |
(1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
(1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanoneに関する追加情報
The Synthesis and Applications of (1-butyl-2-hydroxy-1H-indol-3-yl)(1-naphthyl)methanone (CAS No. 1427325-54-9)
The compound (1-butyl-2-hydroxy-1H-indol-3-yl)(1-naphthyl)methanone with CAS No. 1427325-54-9 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of indole, a heterocyclic aromatic compound, and naphthalene, a polycyclic aromatic hydrocarbon. The combination of these two structural motifs results in a molecule with unique electronic properties and potential applications in drug discovery and advanced materials.
Recent studies have highlighted the importance of indole derivatives in medicinal chemistry due to their ability to interact with various biological targets, such as enzymes, receptors, and ion channels. The naphthyl group attached to the indole skeleton in this compound further enhances its electronic conjugation, making it a promising candidate for exploring novel therapeutic agents. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that similar indole-naphthalene hybrids exhibit potent anti-inflammatory and antioxidant activities, suggesting their potential use in treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
The synthesis of (1-butyl-2-hydroxy-1H-indol-3-yl)(1-naphthyl)methanone involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the indole derivative through Friedländer annulation or related methods, followed by the introduction of the naphthyl group via cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the hydroxyl group at position 2 of the indole ring introduces additional complexity, as it can participate in hydrogen bonding and other non-covalent interactions, influencing the overall reactivity and stability of the molecule.
From a materials science perspective, this compound has shown promise as a building block for constructing advanced functional materials. Its extended conjugated system makes it an ideal candidate for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). A study published in *Advanced Materials* explored the use of similar compounds in constructing self-assembled monolayers (SAMs) for improving the performance of organic electronic devices. The naphthyl group contributes to enhanced π–π stacking interactions, which are critical for achieving high charge carrier mobility in these devices.
In addition to its chemical synthesis and material applications, (1-butyl-2-hydroxy-1H-indol-3-yl)(1-naphthyl)methanone has also been investigated for its environmental impact. Researchers have examined its biodegradation pathways under various environmental conditions, revealing that its hydroxyl group plays a significant role in facilitating enzymatic cleavage. This finding is particularly relevant for industries seeking to develop sustainable chemical processes with minimal environmental footprint.
Looking ahead, the versatility of this compound suggests that further research will focus on optimizing its properties for specific applications. For example, chemists are exploring methods to modify the substituents on both the indole and naphthalene moieties to fine-tune their electronic properties. Additionally, computational chemistry approaches are being employed to predict the binding affinities of this compound to various biological targets, paving the way for rational drug design.
In conclusion, (1-butyl-2-hydroxy-1H-indol-3-yl)(1-naphthyl)methanone (CAS No. 1427325
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